molecular formula C7H11NO3S B2477725 3-methanesulfonyl-4,5-dimethylfuran-2-amine CAS No. 2445785-49-7

3-methanesulfonyl-4,5-dimethylfuran-2-amine

Cat. No.: B2477725
CAS No.: 2445785-49-7
M. Wt: 189.23
InChI Key: YAFXHADKZZBKKU-UHFFFAOYSA-N
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Description

3-methanesulfonyl-4,5-dimethylfuran-2-amine is a useful research compound. Its molecular formula is C7H11NO3S and its molecular weight is 189.23. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Organocatalysis : Harmata et al. (2003) demonstrated the use of a chiral secondary amine in the asymmetric organocatalysis of 4 + 3 cycloaddition reactions. They successfully achieved enantiomeric enrichment in the cycloaddition products, indicating the potential of such compounds in stereoselective synthesis (Harmata et al., 2003).

  • Reactions with Amines : Crampton et al. (1999) conducted kinetic and equilibrium studies on the reactions of various aliphatic amines with 4-nitrobenzofuroxan in dimethyl sulfoxide. Their research provides insights into the reactivity of such compounds under different conditions (Crampton et al., 1999).

  • Reactions Under High Pressure : Taguchi et al. (1988) explored the reaction of 2,2-dimetyloxirane with carbon disulfide in the presence of triethylamine under high pressure. They found that this reaction leads to the formation of various thione and thiolane derivatives, demonstrating the utility of these reactions in synthesizing novel compounds (Taguchi et al., 1988).

  • Amination of Folic Acid : Temple et al. (1977) researched the methylation and amination of folic acid, leading to the formation of various methylated and aminated derivatives. This study contributes to the understanding of chemical modifications in bioactive compounds (Temple et al., 1977).

  • Ionic Liquid Catalysis : Rahmani et al. (2018) reported the synthesis of pyridine-pyrimidines via a multicomponent reaction catalyzed by an ionic liquid. They demonstrated the effectiveness of this method in synthesizing complex molecules (Rahmani et al., 2018).

Properties

IUPAC Name

4,5-dimethyl-3-methylsulfonylfuran-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-4-5(2)11-7(8)6(4)12(3,9)10/h8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFXHADKZZBKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1S(=O)(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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